furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone
CAS No.:
Cat. No.: VC14957251
Molecular Formula: C17H22N6O3
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N6O3 |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | furan-2-yl-[4-[1-(tetrazol-1-yl)cyclohexanecarbonyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H22N6O3/c24-15(14-5-4-12-26-14)21-8-10-22(11-9-21)16(25)17(6-2-1-3-7-17)23-13-18-19-20-23/h4-5,12-13H,1-3,6-11H2 |
| Standard InChI Key | ROPDOPKVEXIGLN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)N4C=NN=N4 |
Introduction
Furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone is a complex organic compound that has garnered attention in pharmaceutical and chemical research due to its structural features and potential biological activities. This compound belongs to a class of heterocyclic molecules, incorporating furan, tetrazole, and piperazine moieties, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone involves multi-step reactions:
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Formation of the Tetrazole Ring: Cyclohexane derivatives are reacted with azide precursors to form the tetrazole moiety.
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Furan Attachment: The furan group is introduced through electrophilic substitution or coupling reactions.
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Piperazine Integration: The piperazine group is added via nucleophilic substitution or amidation reactions.
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Final Assembly: The methanone linkage is established through condensation or acylation reactions.
These steps require precise control of reaction conditions, such as temperature, solvents, and catalysts, to ensure high yield and purity.
Biological Activities
Compounds containing furan, tetrazole, and piperazine rings have been widely studied for their pharmacological effects. While specific data on this compound is limited, related structures suggest potential applications in:
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Antimicrobial Activity: Furan derivatives are known for their antibacterial and antifungal properties .
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Anti-inflammatory Effects: Tetrazole-containing compounds often exhibit anti-inflammatory activity by modulating prostaglandin synthesis .
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Neurological Applications: Piperazine derivatives are commonly used in drugs targeting central nervous system disorders .
Further studies are required to confirm these activities for this specific compound.
Analytical Characterization
Characterization of this compound can be achieved using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identification of hydrogen and carbon environments |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns |
| FTIR Spectroscopy | Detection of functional groups (e.g., C=O, N-H) |
| X-Ray Crystallography | Structural confirmation through crystal lattice analysis |
These methods ensure the structural integrity and purity of the synthesized compound.
Potential Applications
Based on its structure, this compound holds promise in several fields:
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Drug Development: Its heterocyclic framework makes it a candidate for drug discovery programs targeting infectious diseases, inflammation, or neurological disorders.
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Material Science: The stability of furan and tetrazole rings could be exploited in polymer chemistry or as ligands in coordination complexes.
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Catalysis: Functional groups like tetrazole may serve as active sites in catalytic reactions.
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